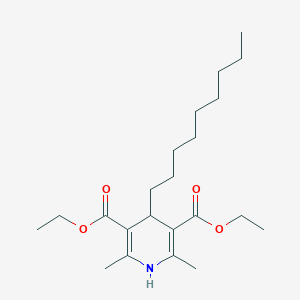
4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine, also known as NED-19, is a pyridine derivative that has gained significant attention in scientific research due to its potential as a selective antagonist of the transient receptor potential melastatin 8 (TRPM8) ion channel. TRPM8 is a calcium-permeable ion channel that is activated by cold temperatures and menthol, and is involved in various physiological processes such as thermoregulation, pain sensation, and cancer progression.
Mécanisme D'action
4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine acts as a competitive antagonist of the TRPM8 ion channel. It binds to the menthol-binding site of TRPM8 and prevents the binding of menthol or other agonists, thereby inhibiting the calcium influx through the channel. 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine has been shown to have a higher affinity for the menthol-binding site than other TRPM8 antagonists, such as AMTB and BCTC.
Effets Biochimiques Et Physiologiques
The inhibition of TRPM8 by 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine has been shown to have various biochemical and physiological effects. In prostate cancer cells, 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine has been shown to inhibit the proliferation and migration of cancer cells, as well as induce apoptosis. In breast cancer cells, 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine has been shown to inhibit the formation of mammospheres and the expression of stem cell markers. In sensory neurons, 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine has been shown to inhibit the cold-induced calcium influx and reduce the sensitivity to cold stimuli. In addition, 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine has been shown to inhibit the TRPM8-mediated activation of the AKT and ERK signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine as a selective TRPM8 antagonist has several advantages for lab experiments. It has a high affinity for the menthol-binding site of TRPM8 and a low affinity for other ion channels, which allows for selective inhibition of TRPM8-mediated calcium influx. 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine is also stable in aqueous solutions and can be easily dissolved in DMSO or other solvents. However, there are also some limitations to the use of 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine. It has a relatively low solubility in water, which may limit its application in some experiments. In addition, the synthesis of 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine is relatively complex and time-consuming, which may limit its availability for some researchers.
Orientations Futures
There are several future directions for research on 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine and its application as a TRPM8 antagonist. One direction is to investigate the role of TRPM8 in cancer progression and the potential of 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine as a therapeutic agent for cancer treatment. Another direction is to study the downstream signaling pathways of TRPM8 activation and the potential of 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine as a tool compound for drug discovery. In addition, the development of more potent and selective TRPM8 antagonists based on the structure of 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine may also be a promising direction for future research.
Méthodes De Synthèse
The synthesis of 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine involves the reaction of 2,6-dimethylpyridine with 4-nonyl-1,3-dioxolane-2-methanol and diethyl carbonate in the presence of a catalyst. The product is then purified using column chromatography to obtain a white solid with a purity of over 99%. The yield of 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine is typically around 50-60%, and the synthesis process takes around 2-3 days.
Applications De Recherche Scientifique
4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine has been widely used in scientific research as a selective TRPM8 antagonist. It has been shown to inhibit TRPM8-mediated calcium influx in various cell types, including prostate cancer cells, breast cancer cells, and sensory neurons. 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine has also been used to study the role of TRPM8 in pain sensation, thermoregulation, and cancer progression. In addition, 4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine has been used as a tool compound to investigate the downstream signaling pathways of TRPM8 activation.
Propriétés
Numéro CAS |
144883-73-8 |
|---|---|
Nom du produit |
4-Nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine |
Formule moléculaire |
C22H37NO4 |
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
diethyl 2,6-dimethyl-4-nonyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C22H37NO4/c1-6-9-10-11-12-13-14-15-18-19(21(24)26-7-2)16(4)23-17(5)20(18)22(25)27-8-3/h18,23H,6-15H2,1-5H3 |
Clé InChI |
JMNOCOAOTGJXKM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1C(=C(NC(=C1C(=O)OCC)C)C)C(=O)OCC |
SMILES canonique |
CCCCCCCCCC1C(=C(NC(=C1C(=O)OCC)C)C)C(=O)OCC |
Autres numéros CAS |
144883-73-8 |
Synonymes |
4-nonyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine 4-nonyl-DDC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B125546.png)
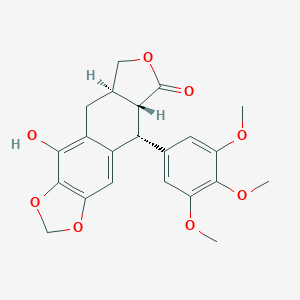
![(Acetylamino)[(3-methoxy-5-methyl-4-isoxazolyl)methyl]propanedioic Acid Diethyl Ester](/img/structure/B125548.png)
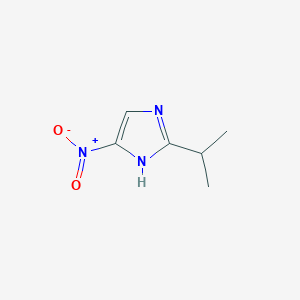
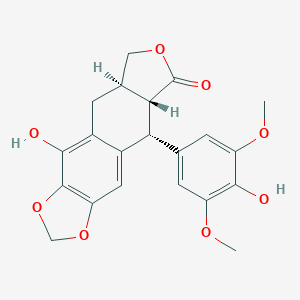
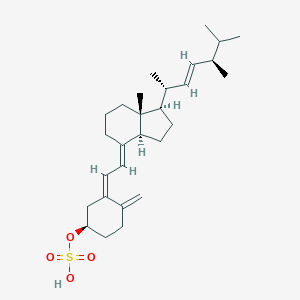
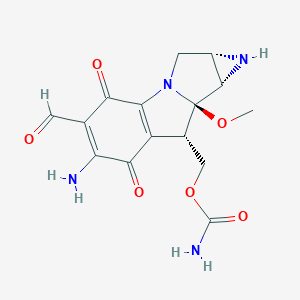
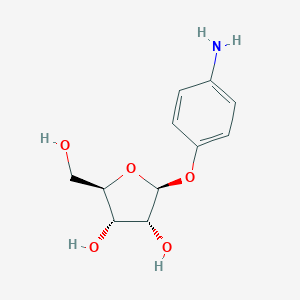
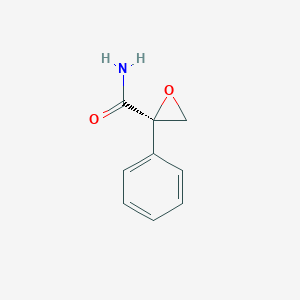
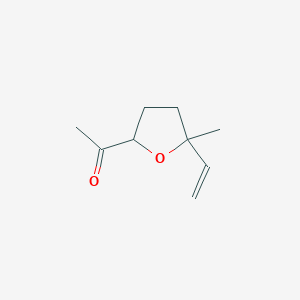
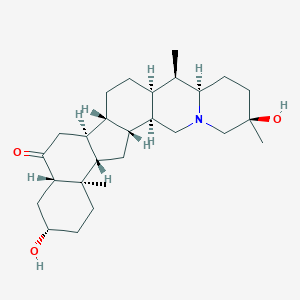
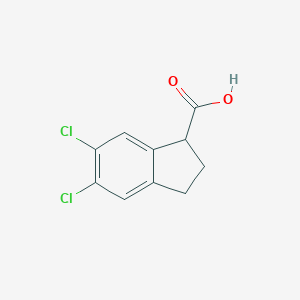
![[(1R)-1-[3-[2-(tert-Butyldimethylsiloxy)ethyl]-4-(benzyloxy)phenyl]-2-bromoethoxy]tert-butyldimethylsilane](/img/structure/B125575.png)
![methyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate](/img/structure/B125576.png)